molecular formula C11H7ClN4 B1527409 7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 1354954-02-1

7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine

Cat. No. B1527409
CAS RN: 1354954-02-1
M. Wt: 230.65 g/mol
InChI Key: MSTGTUSZWCONIJ-UHFFFAOYSA-N
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Description

7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound belonging to the triazole family. It is a nitrogen-containing five-membered ring with two nitrogen atoms and three carbon atoms. 7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine is a common building block for many organic compounds and has been widely used in the synthesis of numerous biologically active compounds. The compound has been extensively studied for its biological activity and has been found to possess a wide range of therapeutic properties, including anti-inflammatory, antifungal, antimicrobial, and antiviral activities.

Scientific Research Applications

Anticancer Agent Development

Compounds with the [1,2,4]triazolo[1,5-c]pyrimidine scaffold have shown promise in the development of anticancer agents. For instance, derivatives of this compound have been synthesized and tested against gastric cancer cells, showing significant antiproliferative activities . These compounds can inhibit growth and colony formation of cancer cells, induce apoptosis, and cause cell cycle arrest, making them valuable candidates for further drug development.

ERK Signaling Pathway Suppression

The ERK signaling pathway is crucial in cell division and cancer progression. [1,2,4]triazolo[1,5-c]pyrimidine derivatives have been found to suppress this pathway effectively. By inhibiting the phosphorylation levels of key proteins in the ERK pathway, these compounds can potentially be used to treat cancers where this pathway is aberrantly active .

Synthesis of Novel Derivatives

The compound serves as a starting point for the synthesis of novel derivatives with potential pharmacological applications. Through various chemical reactions, such as oxidative cyclization and Dimroth rearrangement, researchers have been able to create a range of [1,2,4]triazolo[1,5-c]pyrimidine derivatives with moderate to excellent yields . These derivatives expand the chemical space for drug discovery.

Inhibition of Fatty Acid-Binding Proteins

Fatty acid-binding proteins (FABPs) are involved in the development of metabolic diseases. [1,2,4]triazolo[1,5-c]pyrimidine derivatives have been recognized for their potential to inhibit FABPs, particularly FABP4 and FABP5. This inhibition could lead to therapeutic applications for disorders such as dyslipidemia, coronary heart disease, and diabetes .

Adenosine Receptor Antagonism

Some [1,2,4]triazolo[1,5-c]pyrimidine derivatives behave as selective antagonists for human A2A and A3 adenosine receptor sub-types. These receptors are targets for the treatment of Parkinson’s disease, suggesting that derivatives of 7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine could be beneficial in managing this condition .

Cyclization and Rearrangement Reactions

The compound is also used in chemical research for studying cyclization and rearrangement reactions. These reactions are fundamental in organic chemistry and can lead to the discovery of new compounds with unique structures and properties .

properties

IUPAC Name

7-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-9-6-10-14-11(15-16(10)7-13-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTGTUSZWCONIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=NC(=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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